2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H27N5O4 and its molecular weight is 461.522. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research into pyrazolo[3,4-d]pyrimidine derivatives involves synthesizing novel compounds through various chemical reactions. For instance, Rahmouni et al. (2014) and others have explored the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives via [3+2] cycloaddition reactions, highlighting the flexibility of pyrazolo[3,4-d]pyrimidine as a core structure for generating diverse heterocyclic compounds with potential biological activities (Rahmouni et al., 2014).
Biological Activities
The pyrazolo[3,4-d]pyrimidine scaffold is also significant in medicinal chemistry for its potential biological activities. Al-Sanea et al. (2020) investigated the in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives on cancer cell lines, demonstrating the anticancer potential of compounds based on this structure (Al-Sanea et al., 2020).
Radiosynthesis and Imaging Applications
In the field of radiopharmaceuticals, Dollé et al. (2008) described the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), based on the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide structure. This work illustrates the application of pyrazolo[3,4-d]pyrimidine derivatives in developing diagnostic tools for neuroinflammation and other brain disorders (Dollé et al., 2008).
Antimicrobial and Anticancer Agents
The synthesis and biological evaluation of pyrazolopyrimidines have also been targeted for their potential as antimicrobial and anticancer agents. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives showing significant anticancer and anti-5-lipoxygenase activities, further emphasizing the therapeutic potential of this chemical framework (Rahmouni et al., 2016).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, Chkirate et al. (2019) explored the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating the role of hydrogen bonding in self-assembly processes and the significant antioxidant activity of these complexes (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4/c1-4-30-23-22(17(2)27-30)29(16-21(31)26-19-12-8-9-13-20(19)34-3)25(33)28(24(23)32)15-14-18-10-6-5-7-11-18/h5-13H,4,14-16H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUYWMHRRNNZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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